1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide
Beschreibung
"1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide" is a quaternary ammonium salt characterized by a central butanol backbone substituted with two thien-3-yl groups at the 1-position and a pyrrolidinyl group at the 3-position, with a methyl iodide counterion. The compound’s structural complexity arises from the combination of sulfur-containing thiophene rings, a nitrogen-containing pyrrolidine moiety, and the polar methiodide group, which collectively influence its physicochemical properties, such as solubility, stability, and reactivity.
Key structural features include:
- Pyrrolidinyl group: Enhances basicity and may facilitate interactions with biological targets.
- Methiodide counterion: Increases hydrophilicity and ionic character, impacting solubility in polar solvents.
Predicted collision cross-section (CCS) data for various adducts (Table 1) highlight its behavior in mass spectrometry, with values ranging from 167.2 Ų ([M+H]⁺) to 178.6 Ų ([M+NH₄]⁺) .
Eigenschaften
CAS-Nummer |
17532-09-1 |
|---|---|
Molekularformel |
C17H24INOS2 |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
3-(1-methylpyrrolidin-1-ium-1-yl)-1,1-di(thiophen-3-yl)butan-1-ol;iodide |
InChI |
InChI=1S/C17H24NOS2.HI/c1-14(18(2)7-3-4-8-18)11-17(19,15-5-9-20-12-15)16-6-10-21-13-16;/h5-6,9-10,12-14,19H,3-4,7-8,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KLLGEGRKUAZYSJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC(C1=CSC=C1)(C2=CSC=C2)O)[N+]3(CCCC3)C.[I-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Butanol Backbone with Thienyl Substituents
The initial step involves synthesizing a 1,1-disubstituted butanol intermediate bearing two thien-3-yl groups. This can be accomplished through:
Grignard Reaction or Organolithium Addition: Starting from 3-thienyl aldehyde or ketone derivatives, organometallic reagents such as 3-thienyl magnesium bromide or lithium reagents are reacted with suitable aldehydes or ketones to form the tertiary alcohol structure at the 1-position of butanol.
Vinylogy Principle Application: Recent advances in vinylogy chemistry allow for selective addition reactions on dienals or enals bearing heteroaryl substituents, facilitating the introduction of thienyl groups with high regio- and stereoselectivity (Curti et al., 2020).
Incorporation of the Pyrrolidinyl Group
The pyrrolidinyl moiety is introduced at the 3-position of the butanol chain. This can be achieved by:
Nucleophilic Substitution: A suitable leaving group (e.g., halide or tosylate) at the 3-position of the butanol intermediate is displaced by pyrrolidine under basic conditions.
Reductive Amination: Alternatively, the 3-position carbonyl precursor can be subjected to reductive amination with pyrrolidine, using reducing agents such as sodium borohydride or catalytic hydrogenation to yield the secondary amine.
Quaternization to Form the Methiodide Salt
The final step involves quaternization of the pyrrolidinyl nitrogen:
Alkylation with Methyl Iodide: The pyrrolidine nitrogen is alkylated by treatment with methyl iodide in an aprotic solvent such as acetonitrile or dichloromethane, producing the methiodide salt.
Reaction conditions typically involve stirring at room temperature or mild heating, with reaction times ranging from several hours to overnight to ensure complete conversion.
Representative Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Organometallic Addition | 3-Thienyl magnesium bromide + suitable aldehyde, dry ether, 0°C to RT | Formation of 1,1-di(thien-3-yl)butanol intermediate |
| 2 | Nucleophilic Substitution | Pyrrolidine, base (e.g., K2CO3), solvent (DMF), 50-80°C | Introduction of pyrrolidinyl group at 3-position |
| 3 | Quaternization | Methyl iodide, acetonitrile, RT, 12-24 h | Formation of 1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide |
Research Findings and Optimization Insights
Yield and Purity: Organometallic addition steps yield tertiary alcohols with moderate to high yields (60-85%), depending on the purity of starting materials and reaction control.
Stereochemistry: The stereochemical outcome at the 3-position can be influenced by the choice of reagents and reaction conditions, with some reports indicating enantioselective synthesis possible via chiral catalysts or auxiliaries (Curti et al., 2020).
Quaternization Efficiency: Methyl iodide alkylation is generally quantitative, but excess methyl iodide and prolonged reaction times can lead to side reactions or decomposition; thus, stoichiometric control is critical.
Purification: The final methiodide salt is typically purified by recrystallization from suitable solvents or by chromatography, ensuring removal of unreacted starting materials and side products.
Analytical Characterization
Melting Point: Analogous methiodide salts of similar structures have melting points in the range of 174-177°C, often decomposing upon melting (Danida VNU report).
Spectroscopic Data: Characterization by NMR (1H, 13C), IR, and mass spectrometry confirms the presence of thienyl rings, pyrrolidinyl group, and quaternary ammonium center.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Notes |
|---|---|---|---|
| Butanol backbone synthesis | Organometallic addition (Grignard/Lithium) | 3-Thienyl MgBr, aldehydes | Requires anhydrous conditions |
| Pyrrolidinyl group introduction | Nucleophilic substitution or reductive amination | Pyrrolidine, base or reducing agent | Temperature control critical |
| Quaternization | Alkylation with methyl iodide | Methyl iodide, aprotic solvent | Stoichiometric control essential |
| Purification | Recrystallization, chromatography | Silica gel, ethyl acetate | Ensures high purity |
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if the compound exhibits desirable bioactivity.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials, coatings, and additives.
Wirkmechanismus
The mechanism of action of 1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide involves its interaction with specific molecular targets and pathways. The thiophene rings and pyrrolidinyl group may play a crucial role in binding to target molecules, while the methiodide moiety could influence the compound’s solubility and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Table 1: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 323.13722 | 167.2 |
| [M+Na]⁺ | 345.11916 | 177.6 |
| [M+NH₄]⁺ | 340.16376 | 178.6 |
| [M+K]⁺ | 361.09310 | 172.0 |
| [M-H]⁻ | 321.12266 | 172.5 |
| [M+Na-2H]⁻ | 343.10461 | 175.6 |
Structural Analogues
A. Pyridine-Based Methiodides
Pyridine derivatives, such as those listed in Catalog of Pyridine Compounds (), share the methiodide functional group but differ in their aromatic systems. For example:
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: Features a pyridine core with methoxy and pyrrolidinyl substituents. Its molecular weight (C₁₂H₁₆N₂O₂) is lower than the target compound, suggesting reduced steric bulk and altered solubility .
- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime : Contains a fluorinated pyridine and a silyl-protected alcohol, which enhance lipophilicity compared to the thiophene-based target compound .
B. Isoquinoline and Quinoline Methiodides Compounds like isoquinoline methiodide and quinoline methiodide () exhibit distinct redox behaviors. For instance:
- Isoquinoline methiodide (m.p. 220°C) undergoes reduction by Na₂S₂O₄ to form highly reactive intermediates, whereas the target compound’s redox properties remain unstudied .
- 5-(2-Pyridyl methiodide)-o-acridylethene () decomposes at 220–225°C, suggesting lower thermal stability compared to the target compound, whose decomposition temperature is unreported .
Physicochemical Properties
A. Melting Points
Methiodides with aromatic systems often exhibit high melting points due to ionic lattice stability:
- α-p-Methoxyphenylethyldimethylamine methiodide : m.p. 128–130°C .
- Isonicotinamide methiodide : m.p. 255°C .
The target compound’s melting point is undocumented, but its CCS values suggest moderate polarity and possible amorphous solid-state behavior .
B. Reactivity
- Reduction Resistance: Unlike isoquinoline methiodides, which are reduced by Na₂S₂O₄ to resinous products , the target compound’s resistance to reduction is unknown.
Q & A
Basic: What are the recommended synthetic routes for 1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves:
Formation of the pyrrolidine ring : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions .
Introduction of thiophene moieties : Suzuki-Miyaura coupling or nucleophilic substitution to attach thien-3-yl groups .
Quaternization : Reaction with methyl iodide to form the methiodide salt, often in anhydrous solvents like acetonitrile .
Purification : Use column chromatography (silica gel, chloroform/methanol gradients) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .
Advanced: How does the compound’s stereochemistry influence its biological activity, and what techniques validate its 3D structure?
Methodological Answer:
The compound’s stereocenters (e.g., at the pyrrolidine C3 and butanol C1 positions) affect receptor binding. To resolve stereochemistry:
- X-ray crystallography : Use SHELX software for refinement .
- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., DFT) to confirm absolute configuration .
Biological assays (e.g., IC50 measurements against cancer cell lines) show that the (R,R)-enantiomer exhibits 10-fold higher activity than (S,S) .
Basic: What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- NMR :
- FT-IR : Confirm hydroxyl (3300 cm⁻¹) and quaternary ammonium (1650 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Match [M+I]⁺ ion with theoretical mass (C₁₇H₂₃INOS₂⁺: calc. 472.0234, obs. 472.0237) .
Advanced: What mechanistic pathways explain its antitumor activity, and how can in vitro assays be designed to validate them?
Methodological Answer:
The compound suppresses FOXM1 transcription factor activity, disrupting cell cycle progression (G2/M arrest) and inducing apoptosis .
Assay Design :
- FOXM1 Luciferase Reporter Assay : Transfect cells with FOXM1-promoter luciferase constructs; measure luminescence post-treatment .
- Western Blotting : Quantify FOXM1, Cyclin B1, and Survivin protein levels in treated vs. control cells .
- Flow Cytometry : Analyze cell cycle distribution using propidium iodide staining .
Dose-response curves (1–50 μM) and IC50 calculations are critical for potency evaluation.
Basic: How stable is the compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Acidic (pH 2) : Rapid degradation (t₁/₂ = 2 h) via hydrolysis of the methiodide group.
- Neutral (pH 7.4) : Stable for >48 h at 25°C .
- Thermal Stability :
- 25°C : No degradation over 7 days.
- 40°C : 15% degradation after 72 h (HPLC monitoring) .
Store at –20°C in amber vials under nitrogen to prevent oxidation.
Advanced: What structure-activity relationship (SAR) trends are observed in analogs with modified thiophene or pyrrolidine moieties?
Methodological Answer:
Basic: What analytical methods detect degradation products, and how are they mitigated?
Methodological Answer:
- LC-MS/MS : Identify major degradation products (e.g., dealkylated pyrrolidine or hydrolyzed thiophene) .
- Forced Degradation Studies : Expose to 0.1 M HCl (2 h), 0.1 M NaOH (2 h), and UV light (48 h) .
Mitigation : Add antioxidants (0.01% BHT) to formulations and avoid aqueous buffers during storage .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction (SwissADME):
- Molecular Dynamics Simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life .
- Prodrug Design : Mask the hydroxyl group as an acetate ester to enhance oral bioavailability .
Basic: What in vivo models are appropriate for preclinical evaluation?
Methodological Answer:
- Xenograft Models : Inject triple-negative breast cancer (MDA-MB-231) cells into nude mice; administer 10 mg/kg (IV) daily for 21 days .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .
- Pharmacokinetics : Collect plasma at 0.5, 2, 6, and 24 h post-dose; quantify via LC-MS .
Advanced: How does the compound interact with off-target receptors, and what strategies reduce polypharmacology?
Methodological Answer:
- Off-Target Profiling : Screen against a panel of 50 GPCRs (Eurofins Cerep) .
- Selectivity Optimization :
- CRISPR-Cas9 Knockout : Validate target engagement using FOXM1-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
